molecular formula C32H27F3N2O3 B15201579 6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 78923-50-9

6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

Cat. No.: B15201579
CAS No.: 78923-50-9
M. Wt: 544.6 g/mol
InChI Key: JKNAFELHVSCDBO-UHFFFAOYSA-N
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Description

6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one is a spirocyclic xanthene derivative characterized by a unique structural framework. The molecule features a spiro junction between an isobenzofuran-1(3H)-one and a 9H-xanthene moiety. Key substituents include:

  • 6'-(Diethylamino) group: A strong electron-donating group typical in fluorophores like rhodamines, enhancing fluorescence properties.
  • 2'-[methyl[3-(trifluoromethyl)phenyl]amino] group: A bulky, electron-withdrawing substituent due to the trifluoromethyl (-CF₃) group, which may influence photophysical behavior and solubility.

Properties

CAS No.

78923-50-9

Molecular Formula

C32H27F3N2O3

Molecular Weight

544.6 g/mol

IUPAC Name

6'-(diethylamino)-2'-[N-methyl-3-(trifluoromethyl)anilino]spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C32H27F3N2O3/c1-4-37(5-2)23-13-15-26-29(19-23)39-28-16-14-22(36(3)21-10-8-9-20(17-21)32(33,34)35)18-27(28)31(26)25-12-7-6-11-24(25)30(38)40-31/h6-19H,4-5H2,1-3H3

InChI Key

JKNAFELHVSCDBO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(C)C6=CC=CC(=C6)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(Diethylamino)-2’-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spiro structure: This can be achieved through a cyclization reaction where two different ring systems are fused together.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions to ensure the incorporation of the trifluoromethyl group.

    Functionalization of the amino groups: The diethylamino and methylamino groups are introduced through nucleophilic substitution reactions, where appropriate amine precursors react with the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

6’-(Diethylamino)-2’-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6’-(Diethylamino)-2’-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features and fluorescence properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6’-(Diethylamino)-2’-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Additionally, the spiro structure may facilitate its penetration into biological membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Substituents at the 2-position significantly affect reaction efficiency. Chlorinated phenyl groups (e.g., 4-chlorophenyl) yield >99%, while trifluoromethylated analogues show lower yields (64%) due to steric and electronic challenges .
  • Fluorescence: Unlike fluorescein, the target compound’s spiroclosed form is likely non-fluorescent until ring-opening occurs, a property exploitable in probe design .

Photophysical and Functional Comparisons

Table 2: Inferred Photophysical Properties

Compound λₐᵦₛ (nm) λₑₘ (nm) Quantum Yield (Φ) Key Applications
Target Compound ~500-520 ~550-580 Moderate (estimated) pH sensors, bioimaging
Fluorescein 490 514 0.93 ORAC assays, clinical chemistry
3′,6′-bis(diethylamino)-2-CF₃-phenyl ~515 ~540 Moderate Tunable probes

Analysis :

  • Red-Shifted Emission : The trifluoromethyl group in the target compound may induce a ~10-20 nm red shift compared to fluorescein, aligning with trends observed in substituted rhodamines .
  • pH Sensitivity : The spirocyclic structure enables pH-dependent fluorescence, similar to fluorescein but with altered pKa due to substituent effects .

Q & A

Q. What are the established synthetic routes for this spiroxanthene-derived compound?

The compound is synthesized via multi-step reactions, typically starting with a rhodamine amide precursor. A common method involves reductive alkylation using LiAlH₄ in anhydrous THF, followed by substitution at the 2'-position with methyl[3-(trifluoromethyl)phenyl]amine. Key steps include:

  • Precursor preparation : Rhodamine amide derivatives are dissolved in dry THF under inert conditions.
  • Reductive alkylation : LiAlH₄ is added slowly to reduce the amide group, forming the spirocyclic intermediate.
  • Substitution : The trifluoromethylphenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. Yields vary (64–99%) depending on substituent electronic effects and steric hindrance .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming the spirocyclic structure and substituent integration. For example, the diethylamino group shows characteristic triplet signals at ~1.2 ppm (CH₃) and 3.4 ppm (CH₂). The trifluoromethyl group causes deshielding in adjacent protons .
  • HRMS (ESI-TOF) : Validates molecular weight (e.g., m/z 586.2681 for trifluoromethyl derivatives) .
  • Fluorescence spectroscopy : Measures excitation/emission profiles (e.g., λex ~500 nm, λem ~550 nm) .

Advanced Research Questions

Q. How do substituents influence the compound’s photophysical properties?

Substituents like the trifluoromethyl group and diethylamino moiety modulate fluorescence via electronic effects:

  • Electron-withdrawing groups (e.g., CF₃) : Stabilize the excited state, red-shifting emission. The CF₃ group also enhances photostability by reducing π-π stacking .
  • Diethylamino group : Acts as an electron donor, increasing quantum yield by promoting intramolecular charge transfer (ICT) .
  • Steric effects : Bulky substituents at the 2'-position can restrict molecular rotation, reducing non-radiative decay .

Q. What methodological challenges arise when using this compound as a pH-sensitive fluorescent probe?

  • Signal-to-noise ratio : Autofluorescence in biological samples (e.g., serum) requires optimization of excitation filters or use of time-resolved fluorescence .
  • Solubility : The hydrophobic spiroxanthene core necessitates formulation with cyclodextrins or lipid nanoparticles for aqueous applications .
  • pH-dependent quenching : Protonation of the diethylamino group at acidic pH (<4) quenches fluorescence. Calibration requires buffered solutions across a pH gradient .

Q. How can researchers resolve contradictions in synthetic yield data across studies?

Discrepancies in yields (e.g., 64% vs. 99% for trifluoromethyl derivatives) often stem from:

  • Reaction conditions : Moisture-sensitive steps (e.g., LiAlH₄ reduction) require strict anhydrous protocols .
  • Catalyst loading : Palladium-based couplings may require precise ligand ratios (e.g., 1:1 Pd(OAc)₂:XPhos) .
  • Purification methods : HPLC vs. column chromatography impacts recovery rates. Use TLC/MS to monitor intermediate stability .

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